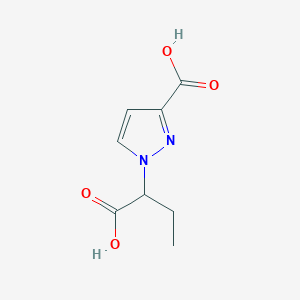
1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid is a derivative of the 1H-pyrazole-3-carboxylic acid family, which is known for its relevance in coordination chemistry and potential in various functionalization reactions. The compound's structure is characterized by the presence of a pyrazole ring and carboxylic acid groups, which are key functional groups that allow for further chemical modifications and applications in synthesis .
Synthesis Analysis
The synthesis of pyrazole-3-carboxylic acid derivatives typically involves the conversion of the acid or its acid chloride into various ester or amide derivatives. For instance, the acid chloride of 1H-pyrazole-3-carboxylic acid can react with amines to form carboxamide derivatives . Additionally, a "one-pot" synthesis method has been reported for the synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which demonstrates efficiency and adherence to green chemistry principles .
Molecular Structure Analysis
The molecular structure of pyrazole-3-carboxylic acid derivatives has been studied using various spectroscopic methods, including FT-IR, UV-Vis, NMR, and quantum-chemical calculations. These studies provide insights into the optimized molecular structure, vibrational frequencies, and NMR chemical shifts of the molecule in different solvents and phases . Additionally, the title compound's molecular structure has been characterized by the deviation of the substituted N atom from the pyrazole ring plane, as observed in related compounds .
Chemical Reactions Analysis
Pyrazole-3-carboxylic acid derivatives undergo a variety of functionalization and cyclization reactions. For example, the acid chloride can react with aminophenols to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Furthermore, cyclocondensation reactions can lead to the formation of pyrazolo[3,4-d]pyridazines . The reaction mechanisms have been explored through theoretical studies, providing a deeper understanding of the processes involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of functional groups. These compounds exhibit interesting photoluminescent behaviors, which have been studied in coordination compounds featuring pyrazole-3-carboxylic acid as a ligand . Theoretical calculations, such as NLO parameters and FMO energies, have been performed to predict properties like non-linear optical behavior and frontier molecular orbital energies .
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Characterization
Researchers have extensively studied the synthetic pathways and applications of 1H-pyrazole-3-carboxylic acid derivatives, showcasing their versatility in chemical synthesis. For example, Yıldırım et al. (2005) detailed experimental and quantum-chemical calculations on the formation of some 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, demonstrating the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives with good yields through reactions with binucleophiles (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, another study focused on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, further highlighting the compound's reactivity and potential in creating novel chemical structures (Yıldırım & Kandemirli, 2006).
Coordination Chemistry and Material Science
The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives have been explored, indicating significant potential in material science, particularly in the formation of coordination complexes. Radi et al. (2015) synthesized and characterized novel pyrazole-dicarboxylate acid derivatives, examining their crystallization and coordination properties with CuII/CoII/ZnII, which resulted in mononuclear chelate complexes. This research underscores the utility of these derivatives in developing new materials with potential applications in various fields, including catalysis and material science (Radi et al., 2015).
Electrochemiluminescence and Optical Applications
The electrochemiluminescence (ECL) properties of pyrazolecarboxylic metal-organic frameworks have been studied, presenting a new avenue for applications in sensing and lighting technologies. Feng et al. (2016) synthesized a series of transition metal complexes with ligands derived from 3-pyrazoledicarboxylic acid, demonstrating highly intense ECL in solution. This suggests potential uses in developing ECL-based sensors and devices, highlighting the functional diversity of pyrazolecarboxylic acid derivatives (Feng et al., 2016).
Propiedades
IUPAC Name |
1-(1-carboxypropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-6(8(13)14)10-4-3-5(9-10)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFJPMMQPBYTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
